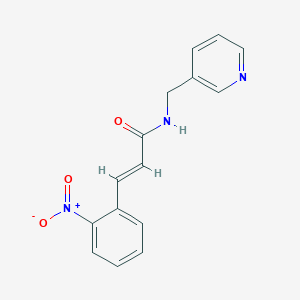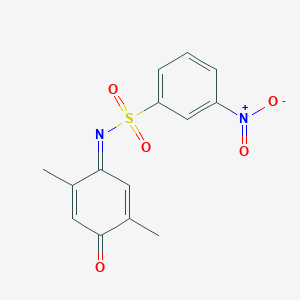![molecular formula C13H14Cl2N4O B5835560 N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1958 by Bayer AG and has since been widely used in agricultural and environmental research.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibits the electron transport chain in photosystem II of chloroplasts, which results in the disruption of the photosynthetic process. This leads to a decrease in ATP production and an accumulation of electrons, which can cause damage to the chloroplasts and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to affect a wide range of physiological processes in plants, including growth, development, and stress responses. It has also been found to alter the composition of chloroplast membranes and affect the synthesis of chlorophyll and other pigments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its specificity for photosystem II, which allows for the selective inhibition of photosynthesis. However, it is important to note that this compound can also have off-target effects and may not be suitable for all experimental systems.
Direcciones Futuras
1. Investigating the role of N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea in regulating plant responses to abiotic stresses such as drought and high salinity.
2. Developing new herbicides based on the structure of this compound that have improved specificity and reduced off-target effects.
3. Studying the effects of this compound on other physiological processes in plants, such as respiration and protein synthesis.
4. Investigating the potential use of this compound as a tool for studying the role of photosynthesis in other organisms, such as algae and cyanobacteria.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can be synthesized through a multi-step process starting with the reaction of 3,4-dichloroaniline with methyl isocyanate to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with 1,3-dimethyl-4-amino-1H-pyrazole to yield this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is also used as a tool to investigate the role of photosynthesis in various physiological processes such as growth, development, and stress responses in plants.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-8-9(7-19(2)18-8)6-16-13(20)17-10-3-4-11(14)12(15)5-10/h3-5,7H,6H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVIQYUBUPBNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)

